2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid” is a chemical compound with the empirical formula C12H11NO3S . It has a molecular weight of 249.29 . The compound is in solid form .
Molecular Structure Analysis
The SMILES string of the compound isO=C(O)CSCC1=COC(C2=CC=CC=C2)=N1
. This provides a linear representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C12H11NO3S and it has a molecular weight of 249.29 .Scientific Research Applications
Synthesis and Structural Characterization
- Heteroatomic Compounds Synthesis: A study highlights the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives, demonstrating the compound's relevance in organic chemistry and potential for creating drugs due to its significant effects on biological membranes and antioxidant properties (Farzaliyev et al., 2020).
- Catalysis: Sulfuric acid derivatives, including compounds structurally related to 2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid, are used as recyclable catalysts for various synthetic reactions, demonstrating their utility in green chemistry and synthesis efficiency (Tayebi et al., 2011).
Biological Activity
- Antimicrobial and Antitumor Activities: Some derivatives exhibit antimicrobial and antitumor activities, indicating the potential of these compounds in developing new therapeutic agents (Demirbas et al., 2004). Another study elaborates on asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chain showing in vitro antitumor activity against various cell lines (Hu et al., 2008).
- Metal-Organic Systems: The construction of copper metal–organic systems with new flexible carboxylate ligands, including derivatives similar to the compound , showcases their applications in creating complex molecular architectures with potential uses in catalysis, sensing, and materials science (Dai et al., 2009).
- Antibacterial Activity: Novel benzoxazine analogues derived from the compound have been evaluated for antibacterial activity against various strains, demonstrating the compound's potential as a base for developing antibacterial agents (Kadian et al., 2012).
Acid-Base Properties and Mutagenicity
- Acid-Base Properties: Research on the acid-base properties of derivatives of 1,2,4-triazole-3-thio(sulfo)acetic acids, related to the compound of interest, provides insight into their chemical behavior, which is crucial for designing drugs with optimal absorption and distribution properties (Kaplaushenko, 2014).
Safety and Hazards
properties
IUPAC Name |
2-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-11(15)8-17-7-10-6-16-12(13-10)9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQCDKHUMNCMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.